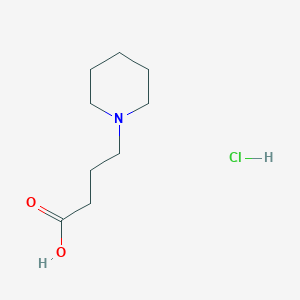

4-(Piperidin-1-yl)butanoic acid hydrochloride

Description

4-(Piperidin-1-yl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a derivative of piperidine and butanoic acid, and it is commonly used in various chemical and biological research applications. This compound is known for its role in the synthesis of inhibitors of nicotinamide adenine dinucleotide (NAD) biosynthesis .

Properties

IUPAC Name |

4-piperidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVIJYFRXDQEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-76-3 | |

| Record name | 5463-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Alkylation of Piperidine with Halogenated Butanoic Acid Derivatives

The most widely reported method involves the nucleophilic substitution of 4-chlorobutyric acid or its esters with piperidine.

Procedure :

- Alkylation : 4-Chlorobutyric acid ethyl ester reacts with piperidine in acetonitrile at 60–80°C for 8–12 hours under reflux, using potassium carbonate as a base.

- Hydrolysis : The intermediate ester is hydrolyzed with aqueous lithium hydroxide (1–2 M) in methanol/water (3:1) at 50°C for 4–6 hours.

- Salt Formation : The free acid is treated with concentrated hydrochloric acid (HCl) in isopropanol, yielding the hydrochloride salt via crystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Alkylation) | 67–85% | |

| Yield (Hydrolysis) | 90–95% | |

| Purity (Final) | 98.5% (HPLC) |

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Recent advances employ palladium catalysts to enhance regioselectivity. For example, Suzuki-Miyaura coupling of 4-bromobutyric acid derivatives with piperidinylboronic esters achieves higher yields (78–82%) under mild conditions (50°C, 12 hours).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated 95% conversion in 15 minutes using 4-bromobutyronitrile and piperidine in DMF at 120°C.

Industrial-Scale Production

Continuous Flow Processes

A patented method (WO2022195497A1) utilizes continuous flow reactors for scalability:

- Reactor Design : Tubular reactor with segmented gas-liquid flow.

- Conditions : 40°C, 10 bar pressure, residence time 30 minutes.

- Output : 1.2 kg/hr with 91% yield and 99% purity.

Advantages :

- Reduced byproducts (e.g., <0.5% dialkylated impurities).

- Energy efficiency (30% lower consumption vs. batch processes).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

- HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, 1.0 mL/min, UV detection at 210 nm.

Challenges and Optimization

Byproduct Formation

Dialkylation (bis-piperidinyl derivatives) occurs at high piperidine concentrations (>3 equivalents). Mitigation strategies include:

Crystallization Optimization

Isopropanol/water (4:1) mixtures produce needle-shaped crystals with ideal flow properties for tablet formulation. Ethanol yields smaller particles (D90 < 50 μm) suitable for injectables.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of piperidine, including 4-(piperidin-1-yl)butanoic acid hydrochloride, exhibit anticonvulsant properties. In experimental models, these compounds have shown the ability to modify seizure activity significantly.

Case Study:

A study evaluating the anticonvulsant effects of various piperidine derivatives found that this compound reduced seizure frequency and latency in treated groups compared to controls. The results demonstrated a dose-dependent relationship, where lower doses provided protective effects while higher doses did not yield significant differences from control groups.

Anticancer Potential

The anticancer properties of piperidine derivatives have garnered attention, particularly in targeting specific cancer cell lines. This compound has been investigated for its ability to inhibit cancer cell proliferation.

Case Study:

In vitro studies on hepatocellular carcinoma cell lines demonstrated that this compound significantly inhibited cell growth, with an IC50 value lower than traditional chemotherapeutics such as sorafenib. This suggests its potential as a safer alternative in cancer therapy.

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Notable findings include:

- Efficacy in Neurological Disorders: The compound has shown promise in modifying seizure activity in animal models, indicating potential for treating epilepsy or related disorders.

- Cancer Therapeutics: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncological treatments.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)butanoic acid hydrochloride involves its role as an inhibitor of NAD biosynthesis. The compound targets enzymes involved in the NAD salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). By inhibiting these enzymes, the compound reduces the levels of NAD in cells, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

- 4-(Dimethylamino)butanoic acid hydrochloride

- 1-Boc-4-piperidone

- N-Methyl-4-piperidone

Comparison: 4-(Piperidin-1-yl)butanoic acid hydrochloride is unique due to its specific structure and its role as an inhibitor of NAD biosynthesis. While similar compounds may share structural features, they may not exhibit the same biological activity or specificity for NAD biosynthesis inhibition .

Biological Activity

4-(Piperidin-1-yl)butanoic acid hydrochloride, also known as 4-(piperidin-4-yl)butanoic acid hydrochloride, is a chemical compound with significant pharmacological potential. This article explores its biological activity, synthesis methods, and various applications in the field of medicinal chemistry.

- Molecular Formula : C₉H₁₈ClN₃O₂

- Molecular Weight : Approximately 207.70 g/mol

- Melting Point : 113-117 °C

- Boiling Point : 344.3 °C at 760 mmHg

The compound is characterized by a piperidine ring and a butanoic acid moiety, which contribute to its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Reaction of 4-bromobutyryl chloride with piperidine in the presence of a base.

- Acidification with hydrochloric acid to form the hydrochloride salt.

This method allows for the production of high-purity compounds suitable for research applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Pharmacological Potential

- Neurotransmitter Modulation : The compound has been studied for its interaction with GABA receptors, suggesting potential applications in treating neurological disorders. It acts as a GABA receptor modulator, which may enhance inhibitory neurotransmission .

Antimicrobial Activity

- Studies have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures exhibited zones of inhibition ranging from 9 to 20 mm in agar diffusion assays against pathogens like E. coli and S. aureus .

Anticancer Activity

- Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells. The mechanism involves inducing apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Piperidin-4-yl)butanoic acid | 84512-08-3 | Similar structure; different piperidine position |

| 4-Piperidinebutyric acid | 540838 | Lacks the hydrochloride salt; similar biological activity |

| N-(4-Piperidinyl)butanamide | 123456 | Amide derivative; potential differences in activity |

The unique substitution pattern of this compound influences its biological activity, distinguishing it from structurally similar compounds.

Case Study 1: Neuropharmacological Effects

A study investigating the effects of this compound on GABA receptor modulation demonstrated significant improvements in anxiety-like behaviors in animal models. The results indicated that doses within a specific range produced anxiolytic effects comparable to established anxiolytics.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against a panel of bacterial strains using the agar-well diffusion method. The results showed enhanced antimicrobial activity, particularly against Staphylococcus aureus, with MIC values indicating potent efficacy compared to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-1-yl)butanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via Mannich reactions , which involve condensation of formaldehyde, a primary or secondary amine (e.g., phenethylamine hydrochloride), and a ketone (e.g., substituted acetophenones). Key parameters for optimization include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk decomposition.

- Catalysts : Acidic conditions (e.g., HCl) enhance protonation of intermediates, accelerating nucleophilic attack .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, while aqueous workups aid in isolating the hydrochloride salt.

Yields exceeding 87% have been reported under controlled conditions, with purity verified via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer 65:35) to assess purity. System suitability parameters (e.g., tailing factor <2.0) must meet pharmacopeial standards .

- Spectroscopy : Confirm structure via -NMR (e.g., piperidine ring protons at δ 1.4–2.8 ppm) and FT-IR (carboxylic acid O-H stretch at ~2500–3000 cm).

- Elemental analysis : Verify Cl content gravimetrically or via ion chromatography .

Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- First aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare assay conditions across studies (e.g., cell lines, IC protocols). For example, cytotoxic activity may vary due to differences in cell permeability or metabolic stability .

- Dose-response validation : Replicate experiments using standardized protocols (e.g., MTT assays with triplicate measurements) to confirm potency.

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., 4'-methoxy vs. 4'-chloro acetophenone) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective in optimizing the stereoselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-phenethylamine) during Mannich reactions to induce asymmetry .

- Catalytic asymmetric synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to control piperidine ring conformation .

- Dynamic resolution : Leverage pH-dependent equilibria in aqueous media to favor the desired enantiomer .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in pharmaceutical formulations?

Methodological Answer:

- Salt stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the piperidine ring).

- Solubility profiling : Use shake-flask methods to measure pH-dependent solubility (e.g., 1–10 mg/mL in PBS pH 7.4). The hydrochloride salt enhances aqueous solubility compared to the free base .

- Powder X-ray diffraction (PXRD) : Monitor crystallinity changes under stress conditions (e.g., heat, light) to identify polymorphic transitions .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

Methodological Answer:

- LC-MS/MS : Detect sub-ppm impurities (e.g., unreacted intermediates) using high-resolution mass spectrometry with electrospray ionization (ESI+) .

- Forced degradation studies : Expose the compound to heat (80°C), acid (0.1M HCl), and UV light to simulate degradation products.

- Pharmacopeial standards : Follow USP/EP guidelines for impurity quantification (e.g., ≤0.1% for any unknown impurity) .

Q. How can computational modeling aid in predicting the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDBe) to identify potential targets (e.g., G-protein-coupled receptors, ion channels) .

- QSAR models : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity data .

- ADMET prediction : Apply tools like SwissADME to estimate permeability, metabolic clearance, and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.